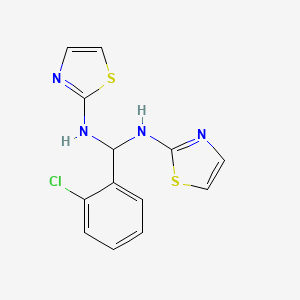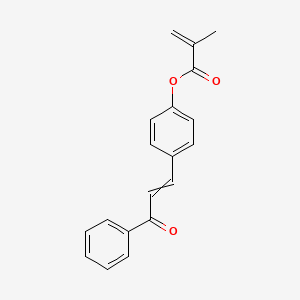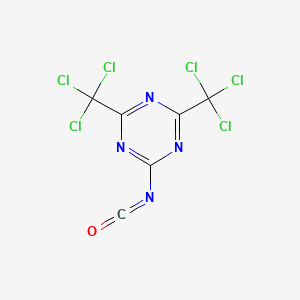
2-Isocyanato-4,6-bis(trichloromethyl)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isocyanato-4,6-bis(trichloromethyl)-1,3,5-triazine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two trichloromethyl groups and an isocyanate group attached to the triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyanato-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with trichloromethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyanuric Chloride+Trichloromethyl Isocyanate→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reactants. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Isocyanato-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The trichloromethyl groups can participate in addition reactions with nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Thiols: React with the isocyanate group to form thiocarbamates.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Aplicaciones Científicas De Investigación
2-Isocyanato-4,6-bis(trichloromethyl)-1,3,5-triazine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the development of polymers and advanced materials due to its reactive functional groups.
Biological Studies: Investigated for its potential interactions with biological molecules, although specific applications in medicine are less common.
Mecanismo De Acción
The mechanism of action of 2-Isocyanato-4,6-bis(trichloromethyl)-1,3,5-triazine involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of stable products. The trichloromethyl groups can also participate in various reactions, contributing to the compound’s overall reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: Lacks the isocyanate group but has similar trichloromethyl groups.
2-Isocyanato-4,6-dichloro-1,3,5-triazine: Similar structure but with fewer chlorine atoms.
Propiedades
Número CAS |
31353-42-1 |
|---|---|
Fórmula molecular |
C6Cl6N4O |
Peso molecular |
356.8 g/mol |
Nombre IUPAC |
2-isocyanato-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C6Cl6N4O/c7-5(8,9)2-14-3(6(10,11)12)16-4(15-2)13-1-17 |
Clave InChI |
XTQAUNBOKMVXKM-UHFFFAOYSA-N |
SMILES canónico |
C(=NC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


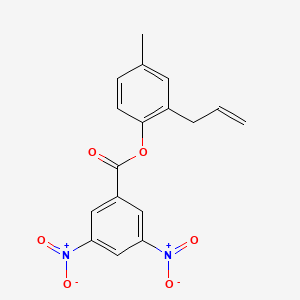
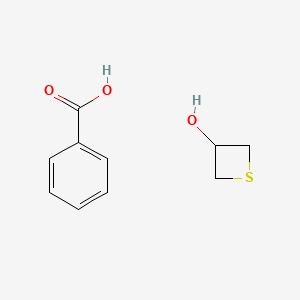
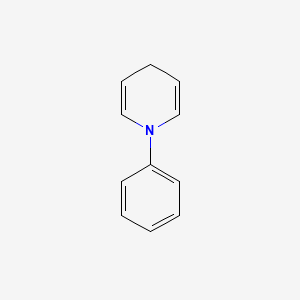



![Phenol, 2-[(3-phenyloxiranyl)carbonyl]-](/img/structure/B14686321.png)



